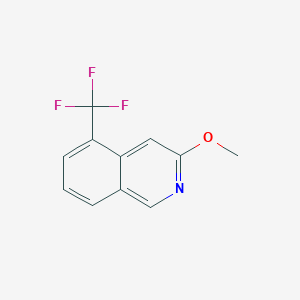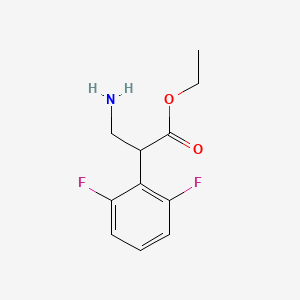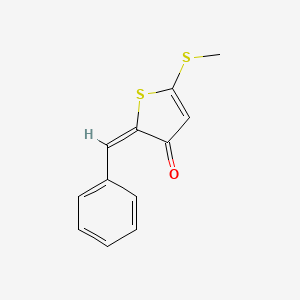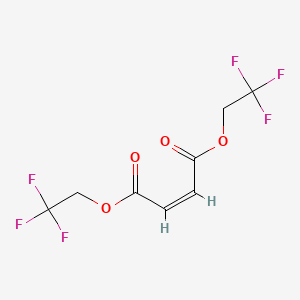
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2, (Disulfide bond between Deamino-Cys1 and Cys6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2, with a disulfide bond between Deamino-Cys1 and Cys6, is a synthetic peptide known for its unique structural and functional properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The disulfide bond formation between Deamino-Cys1 and Cys6 is a critical step, usually achieved through oxidative folding.
-
Solid-Phase Peptide Synthesis (SPPS):
Resin Loading: The synthesis starts with the attachment of the first amino acid to a solid resin.
Amino Acid Coupling: Subsequent amino acids are coupled using activating agents like HBTU or DIC.
Deprotection: Fmoc or Boc groups are removed to expose the amino group for the next coupling.
Disulfide Bond Formation: The disulfide bond is formed by oxidizing the thiol groups of Deamino-Cys1 and Cys6 using reagents like iodine or DMSO.
-
Industrial Production Methods:
Large-Scale SPPS: Industrial production follows similar steps but on a larger scale, with automated peptide synthesizers to increase efficiency and yield.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2 undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Iodine, DMSO.
Conditions: Mild oxidative conditions to form disulfide bonds.
Products: Formation of the disulfide bond between Deamino-Cys1 and Cys6.
-
Reduction:
Reagents: Dithiothreitol (DTT), β-mercaptoethanol.
Conditions: Reductive conditions to break disulfide bonds.
Products: Free thiol groups on Deamino-Cys1 and Cys6.
-
Substitution:
Reagents: Various nucleophiles.
Conditions: Depends on the nucleophile and the specific site of substitution.
Products: Substituted derivatives of the peptide.
Applications De Recherche Scientifique
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2 has several applications in scientific research:
-
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis and disulfide bond formation.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
-
Biology:
Protein Folding: Studied for its role in protein folding and stability due to its disulfide bond.
Enzyme Inhibition: Explored as an inhibitor of specific enzymes.
-
Medicine:
Drug Development: Potential therapeutic applications due to its stability and bioactivity.
Diagnostics: Used in the development of diagnostic assays.
-
Industry:
Biotechnology: Employed in the production of biopharmaceuticals.
Material Science: Investigated for its use in developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2 involves its interaction with molecular targets through its peptide backbone and disulfide bond. The disulfide bond between Deamino-Cys1 and Cys6 plays a crucial role in maintaining the structural integrity and biological activity of the peptide. It can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2:
- Similar structure with a p-chloro substitution on the phenylalanine residue.
- Different biological activity due to the substitution.
-
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-OH:
- Lacks the amide group at the C-terminus.
- Different solubility and stability properties.
Uniqueness
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2 is unique due to its specific sequence and the presence of a disulfide bond between Deamino-Cys1 and Cys6. This disulfide bond imparts stability and specific biological activity, distinguishing it from other peptides with similar sequences but without the disulfide bond.
Propriétés
Numéro CAS |
117580-24-2 |
|---|---|
Formule moléculaire |
C46H61N9O8S2 |
Poids moléculaire |
932.175 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)
![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)



![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)

![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)

